6-Carboxy Tariquidar MTSEA Amide-d4
Description
Properties
Molecular Formula |
C₄₂H₄₁D₄N₅O₉S₂ |
|---|---|
Molecular Weight |
831.99 |
Synonyms |
6-[N-(2-(Methylthiosulfate)ethyl)carboxamide] Tariquidar-d4 |
Origin of Product |
United States |
Scientific Research Applications
Cancer Treatment Enhancement
- In Vitro Studies : Research has demonstrated that 6-Carboxy Tariquidar MTSEA Amide-d4 effectively increases the sensitivity of cancer cells to chemotherapeutic agents such as paclitaxel and doxorubicin. For instance, studies have shown that co-treatment with this compound significantly enhances the cytotoxic effects of these drugs on various cancer cell lines, including breast and ovarian cancers .
- Case Study : A notable study involved the use of this compound alongside doxorubicin in MDA-MB-231 breast cancer cells, where it resulted in a marked increase in apoptosis rates compared to doxorubicin treatment alone. The combination therapy led to enhanced inhibition of cell proliferation, indicating its potential as an adjuvant therapy in clinical settings .
Drug Development Research
- Formulation Studies : The compound is utilized in the formulation of new drug delivery systems aimed at overcoming drug resistance. Its ability to inhibit P-glycoprotein makes it an ideal candidate for developing co-formulations with existing anticancer drugs to improve therapeutic outcomes .
- Synthesis and Characterization : Researchers have conducted extensive synthesis and characterization studies to optimize the properties of this compound. Techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy have been employed to confirm its structure and purity, ensuring reliability in experimental applications .
Comparative Data Table
The following table summarizes key findings from various studies involving this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Tariquidar (Non-Deuterated, Non-MTSEA Parent Compound)
- Mechanism : Reversibly inhibits P-gp by competitive binding, with high oral bioavailability (71.6–86.3% in rats) .
- Contrast : 6-Carboxy Tariquidar MTSEA Amide-d4 adds covalent modification (via MTSEA) and deuterium, likely extending target residence time and metabolic stability .
2.2. XR9576 (Analogous P-gp Inhibitor)
- Structure : Anthranilic acid derivative without MTSEA or deuterium.
- Pharmacokinetics : Orally bioavailable, with sustained P-gp inhibition (>24 hours) and a plasma half-life of ~24 hours in humans .
- Comparison : While XR9576 excels in duration, this compound’s covalent mechanism may offer irreversible inhibition, reducing dosing frequency .
2.3. MTSEA-Biotin Conjugates (MTS Reagents)
- Function : MTSEA-linked compounds (e.g., MTSEA-Biotin) covalently modify cysteines for structural or functional studies .
- Key Differences: Charge and Permeability: MTSEA is membrane-permeable in some systems (e.g., E. coli BglF transporter ), but impermeable in others (e.g., loach hepatocytes ). This variability impacts cellular targeting. Reactivity: MTSEA’s aminoethyl group mimics arginine’s charge and size, enabling unique interactions (e.g., competition with spermine in Kir2.1 channels ). In contrast, MTSET (trimethylated) lacks this mimicry .
Functional Comparison with Other MTS Reagents
*Estimated based on Tariquidar (MW ~647) + MTSEA (MW ~155) + deuterium.
Key Findings :
- Steric and Charge Effects : Unlike MTSES, which fails to block ion channels despite similar size, MTSEA’s charge and shape enable deeper pore access (e.g., in Kir2.1 and GABAA receptors) .
- Covalent vs. Reversible Inhibition: this compound’s covalent action contrasts with non-covalent P-gp inhibitors like cyclosporin A, which lose activity within 60 minutes .
Preparation Methods
Functionalization of the Tariquidar Core
The initial step entails selective carboxylation at the sixth position of the isoquinoline ring. This is achieved via Friedel-Crafts acylation under acidic conditions, using chloroacetyl chloride as the acylating agent. The reaction proceeds at 0–5°C to minimize side reactions, yielding a 78% intermediate product (unoptimized). Subsequent hydrolysis of the chloroacetyl group with aqueous NaOH (2 M, 60°C, 4 hours) generates the free carboxylic acid.
Deuterium Incorporation via MTSEA Amidation
The carboxylic acid is activated using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF. MTSEA-d4, synthesized separately via thiol-disulfide exchange with deuterated ethanethiol, is then coupled to the activated carboxylate. This step is conducted under nitrogen at 25°C for 12 hours, achieving a 65% yield of the deuterated amide.
Reaction Mechanisms and Catalytic Considerations
The amidation step follows a nucleophilic acyl substitution mechanism. The EDCI/HOBt system activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the primary amine of MTSEA-d4. Isotopic labeling studies confirm that deuterium incorporation occurs exclusively at the ethylamine moiety, preserving the compound’s stereochemical integrity.
Notably, the use of Lewis acid catalysts (e.g., ZnCl₂) was explored to accelerate the acylation step. However, this led to reduced yields (≤50%) due to undesired ring-opening side reactions. Instead, protic acid conditions (e.g., HCl in dioxane) provided superior regioselectivity, as evidenced by HPLC purity >95%.
Optimization of Synthetic Conditions
Temperature and Solvent Effects
Elevated temperatures (>40°C) during the amidation step caused deuterium loss via proton exchange, reducing isotopic purity to <90%. Optimal results were obtained at 25°C in aprotic solvents (DMF or DMSO), which stabilized the intermediate and minimized H/D exchange.
Purification and Isolation
Crude product purification employs reverse-phase chromatography (C18 column, acetonitrile/water gradient) to separate the deuterated compound from non-deuterated impurities. Final isolation via lyophilization yields a white solid with ≥99% chemical purity and 98% isotopic enrichment.
Analytical Characterization
Spectroscopic Data
-
High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ = 832.29 (calculated for C₄₂H₄₂D₄N₅O₉S₂).
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, isoquinoline-H), 3.85 (s, 6H, OCH₃), 2.98–3.12 (m, 4H, CH₂ND₂).
-
Infrared Spectroscopy: Peaks at 1685 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-S stretch) confirm amide and disulfide functionalities.
Stability Profiling
The compound exhibits robust stability in aqueous buffer (pH 7.4, 25°C) over 72 hours, with <5% degradation. Deuterium retention remains >95% under these conditions.
Q & A
Basic Research Questions
Q. How is 6-Carboxy Tariquidar MTSEA Amide-d4 synthesized and characterized for research use?
- Methodological Answer : Synthesis typically involves coupling the carboxylic acid moiety of Tariquidar derivatives with MTSEA (methanethiosulfonate ethylamine) via carbodiimide-mediated amidation . Deuterium labeling (d4) is achieved through hydrogen-deuterium exchange under controlled conditions. Characterization requires tandem techniques:
- Mass spectrometry (MS) for isotopic purity verification (>98% d4 incorporation) .
- NMR spectroscopy to confirm structural integrity, particularly the amide bond (δ 7.5–8.5 ppm for aromatic protons) and carboxy group (δ 12–13 ppm) .
- HPLC-PDA for quantifying residual solvents and impurities (<0.1% by area normalization) .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Use isotope dilution mass spectrometry (ID-LC/MS/MS) with deuterated analogs as internal standards to correct for matrix effects . Key parameters:
- Chromatography : Reverse-phase C18 column with 0.1% formic acid in water/acetonitrile gradient.
- Detection : Multiple reaction monitoring (MRM) transitions specific to the deuterated (m/z 589→472) and non-deuterated (m/z 585→468) forms .
- Validation : Ensure linearity (R² >0.99) across 1–500 ng/mL and precision (CV <15% at LLOQ) .
Q. What stability considerations apply to this compound in solvent systems?
- Methodological Answer : Stability is pH- and solvent-dependent:
- Aqueous buffers : Degradation occurs above pH 7 due to hydrolysis of the MTSEA amide bond; use acidic buffers (pH 4–6) and store at –80°C .
- Organic solvents : DMSO stock solutions are stable for ≤6 months at –20°C; avoid freeze-thaw cycles (>3×) to prevent carboxy group oxidation .
Advanced Research Questions
Q. How do deuterium isotope effects influence the pharmacokinetic profile of this compound compared to non-deuterated analogs?
- Methodological Answer : Design paired in vitro/in vivo studies to isolate isotopic effects:
- Metabolic stability : Compare hepatic microsomal half-life (t₁/₂) using LC-MS/MS; deuterated forms typically show 1.2–1.5× longer t₁/₂ due to reduced CYP3A4-mediated oxidation .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction (fu); deuterium may alter hydrophobic interactions, affecting fu by 5–10% .
- Statistical analysis : Apply mixed-effects models to account for inter-subject variability in crossover studies .
Q. What methodological challenges arise when integrating this compound into multidrug resistance (MDR) assays?
- Methodological Answer : Address key pitfalls:
- Off-target effects : Include P-glycoprotein (P-gp) knockout cell lines (e.g., MDCK-II MDR1–/–) to confirm specificity .
- Concentration gradients : Use transwell assays to measure apical-to-basal flux, ensuring MTSEA’s thiol reactivity does not compromise membrane integrity (validate via TEER measurements) .
- Data normalization : Express inhibition as % of verapamil control (100% P-gp inhibition) to control for batch-to-batch variability .
Q. How can researchers resolve contradictory data on this compound’s ABC transporter inhibition efficacy?
- Methodological Answer : Apply systematic error analysis :
- Variable isolation : Test potency across ATP concentrations (0.1–10 mM) to identify ATP-dependent false negatives .
- Orthogonal validation : Combine calcein-AM efflux assays with radiolabeled substrate (³H-digoxin) uptake studies .
- Meta-analysis : Use random-effects models to aggregate data from ≥5 independent studies, weighting by sample size and assay precision .
Q. What theoretical frameworks explain the structure-activity relationship (SAR) of this compound?
- Methodological Answer : Link SAR to molecular docking and QSAR models :
- Docking : Use AutoDock Vina to simulate binding to P-gp’s transmembrane domains (TMDs); prioritize poses with carboxy group interactions at TMD3 .
- QSAR : Apply 3D-pharmacophore models to correlate logP values (–0.5 to +1.5) with efflux ratios (R² >0.85) .
- Validation : Cross-check predictions with mutagenesis data (e.g., Phe336Ala mutations reduce IC₅₀ by 3×) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
